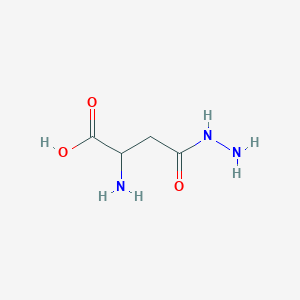
2-Amino-3-hydrazinocarbonyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydrazinocarbonyl-propionic acid is a unique organic compound with the molecular formula C4H9N3O3 It is characterized by the presence of both an amino group and a hydrazinocarbonyl group attached to a propionic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydrazinocarbonyl-propionic acid typically involves the reaction of hydrazine with a suitable precursor, such as an amino acid derivative. One common method is the reaction of hydrazine hydrate with N-protected aspartic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-hydrazinocarbonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazinocarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydrazinocarbonyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Amino-3-hydrazinocarbonyl-propionic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydrazinocarbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Aspartic acid: Similar in structure but lacks the hydrazinocarbonyl group.
Hydrazine derivatives: Compounds like hydrazinecarboxylic acid share the hydrazine moiety but differ in the rest of the structure.
Uniqueness: 2-Amino-3-hydrazinocarbonyl-propionic acid is unique due to the presence of both an amino group and a hydrazinocarbonyl group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
13010-39-4 |
|---|---|
Molekularformel |
C4H9N3O3 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S)-2-amino-4-hydrazinyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H9N3O3/c5-2(4(9)10)1-3(8)7-6/h2H,1,5-6H2,(H,7,8)(H,9,10)/t2-/m0/s1 |
InChI-Schlüssel |
YIEJWMCKVBZQLD-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)NN |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)NN |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)NN |
Key on ui other cas no. |
152546-74-2 |
Synonyme |
eta-L-aspartyl-hydrazine L-aspartic acid hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















